molecular formula C9H10N2O4 B1661255 Benzene, 1-(1-methylethyl)-2,4-dinitro- CAS No. 89-07-6

Benzene, 1-(1-methylethyl)-2,4-dinitro-

Cat. No.: B1661255
CAS No.: 89-07-6
M. Wt: 210.19 g/mol
InChI Key: BAWGGSYXBBWRAO-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methylethyl)-2,4-dinitro- is an organic compound characterized by a benzene ring substituted with an isopropyl group and two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethyl)-2,4-dinitro- typically involves the nitration of isopropylbenzene (cumene). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the benzene ring. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through reactors, maintaining optimal conditions for high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methylethyl)-2,4-dinitro- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro groups deactivate the benzene ring, making it less reactive towards electrophilic substitution. under specific conditions, further substitution can occur.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as iron or aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: Formation of 1-(1-methylethyl)-2,4-diaminobenzene.

    Oxidation: Formation of 1-(1-carboxyethyl)-2,4-dinitrobenzene.

Scientific Research Applications

Benzene, 1-(1-methylethyl)-2,4-dinitro- finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethyl)-2,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the compound can form hydrogen bonds and other interactions with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cumene (Isopropylbenzene): Lacks the nitro groups and is primarily used in the production of phenol and acetone.

    Nitrobenzene: Contains a single nitro group and is used as a precursor in the synthesis of aniline.

    2,4-Dinitrotoluene: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

Benzene, 1-(1-methylethyl)-2,4-dinitro- is unique due to the presence of both an isopropyl group and two nitro groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2,4-dinitro-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWGGSYXBBWRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058981
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-07-6
Record name 1-(1-Methylethyl)-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
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Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
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Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source EPA DSSTox
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Record name 2,4-dinitrocumene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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